
2-Chloroethyl decanoate
Overview
Description
2-Chloroethyl decanoate: . This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl decanoate can be synthesized through the esterification of decanoic acid with 2-chloroethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and the use of industrial-grade catalysts to ensure high yield and purity. The product is then purified through distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl decanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxyethyl caprate.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Catalysts: Acidic or basic catalysts for hydrolysis and esterification reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
- 2-Hydroxyethyl caprate
- Decanoic acid
- 2-Chloroethanol
- Carboxylic acids and aldehydes
Scientific Research Applications
2-Chloroethyl decanoate has a wide range of applications in scientific research:
- Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions .
- Biology: Employed in the study of biochemical pathways and enzyme interactions .
- Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development .
- Industry: Utilized in the production of specialty chemicals and as a component in formulations for coatings and adhesives .
Mechanism of Action
The mechanism of action of 2-Chloroethyl decanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Chloroethyl acetate
- 2-Chloroethyl butyrate
- 2-Chloroethyl hexanoate
- 2-Chloroethyl octanoate
Comparison: 2-Chloroethyl decanoate is unique due to its longer carbon chain (decanoate) compared to other similar compounds like 2-Chloroethyl acetate (acetate) and 2-Chloroethyl butyrate (butyrate). This longer chain length can influence its physical properties, such as solubility and boiling point, making it suitable for specific applications where other shorter-chain compounds may not be as effective .
Properties
CAS No. |
15175-04-9 |
|---|---|
Molecular Formula |
C12H23ClO2 |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
2-chloroethyl decanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-9-12(14)15-11-10-13/h2-11H2,1H3 |
InChI Key |
WRIOEJKKXQEEFB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCCl |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCl |
Appearance |
Solid powder |
| 15175-04-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Chloroethyl caprate; 2-Chloroethyl decanoate; Decanoic acid, 2-chloroethyl ester; chloroethyl decanoate; Capric acid 2-chloroethyl ester. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















